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molecular formula C9H6F4O3 B8718497 2-Trifluoromethyl-4-fluoromandelic acid

2-Trifluoromethyl-4-fluoromandelic acid

Cat. No. B8718497
M. Wt: 238.14 g/mol
InChI Key: ATMAFFIOVHQKGH-UHFFFAOYSA-N
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Patent
US06358971B1

Procedure details

The 2-trifluoromethyl-4-fluorobenzaldehyde (48.4 g, 252 mmol) was converted to product in a manner substantially analogous to Preparation 59 to yield 50.1 g. (84%). EA, MS(FD).
Quantity
48.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].C[C:15](=[O:19])[O:16]CC>>[F:13][C:2]([F:12])([F:1])[C:3]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:4]=1[CH:5]([OH:6])[C:15]([OH:19])=[O:16]

Inputs

Step One
Name
Quantity
48.4 g
Type
reactant
Smiles
FC(C1=C(C=O)C=CC(=C1)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield 50.1 g

Outcomes

Product
Name
Type
Smiles
FC(C1=C(C(C(=O)O)O)C=CC(=C1)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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